molecular formula C18H16N4O4 B11358027 3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

Cat. No.: B11358027
M. Wt: 352.3 g/mol
InChI Key: BTCQHWLGRQWMMG-UHFFFAOYSA-N
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Description

3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is an organic compound that features a pyridine ring, an oxadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves a multi-step process:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Amidation: The resulting product is then subjected to amidation with 4-aminobutanoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is unique due to the presence of all three functional groups: the pyridine ring, the oxadiazole ring, and the benzoic acid moiety

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

3-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid

InChI

InChI=1S/C18H16N4O4/c23-15(20-14-6-1-4-12(10-14)18(24)25)7-2-8-16-21-17(22-26-16)13-5-3-9-19-11-13/h1,3-6,9-11H,2,7-8H2,(H,20,23)(H,24,25)

InChI Key

BTCQHWLGRQWMMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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